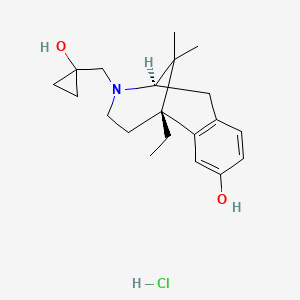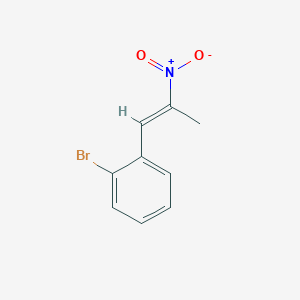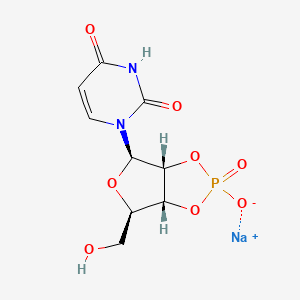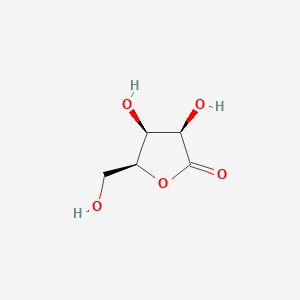
N-Acetyl-D-Glucosamine 3,6-Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of N-Acetyl-D-Glucosamine 3,6-Diacetate and related derivatives involves several chemical reactions, including acetylation and protection-deprotection strategies. Studies have developed efficient methods for quantitating GlcNAc using proton nuclear magnetic resonance (1H-NMR) and explored its synthesis from different precursors, highlighting the importance of protecting group strategies and the role of catalysts in achieving desired selectivity and yield (Liu et al., 2011) (Yoshimura & Funabashi, 1966).
Molecular Structure Analysis
The molecular structure of N-Acetyl-D-Glucosamine 3,6-Diacetate involves specific configurations of acetyl groups, which can impact its physical and chemical properties. 1H-NMR spectroscopy has been used to investigate the structure, revealing insights into intramolecular hydrogen bonding and the rotation of acetyl groups, which are essential for understanding its reactivity and interaction with other molecules (Liu et al., 2011).
Chemical Reactions and Properties
N-Acetyl-D-Glucosamine 3,6-Diacetate undergoes various chemical reactions, including enzymatic deacetylation to produce glucosamine, a process that holds significance in biotechnological applications. Studies have explored the biocatalytic production of glucosamine from N-acetylglucosamine, demonstrating the potential of enzymatic processes over traditional chemical synthesis, which can be environmentally harmful (Jiang et al., 2018).
Physical Properties Analysis
The physical properties of N-Acetyl-D-Glucosamine 3,6-Diacetate, such as solubility, melting point, and crystallinity, are crucial for its application in various fields. These properties can be influenced by the molecular structure, particularly the acetyl groups' configuration and intramolecular interactions.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological molecules, are essential for understanding the compound's potential applications. The enzymatic synthesis and degradation studies provide insights into its biocompatibility and potential for use in environmentally friendly production processes (Jiang et al., 2018).
科学研究应用
Biomaterials and Tissue Engineering
Chitosan, derived from chitin and consisting of N-acetyl-D-glucosamine units, exhibits properties like biocompatibility, biodegradability, and the ability to form films, making it an ideal biomaterial for tissue engineering, drug delivery systems, and cancer treatment applications. Its modification allows for the development of various forms, enhancing its application potential in the biomedical field. Studies highlight chitosan's role in promoting wound healing, acting as a scaffold in tissue engineering, and its drug delivery capabilities due to its biocompatible and biodegradable nature (Victor et al., 2020).
Antimicrobial and Antiviral Applications
Chitosan and its derivatives, including those containing N-acetyl-D-glucosamine units, are noted for their antimicrobial properties. These properties make chitosan suitable for food preservation, shelf-life extension, and potentially as antiviral agents against a broad spectrum of viruses, including the possibility of combating SARS-CoV-2. The antimicrobial activity is attributed to the presence of free amino groups in chitosan, which also contributes to its solubility in acidic conditions and the ability to chelate metal ions (Ganguly, 2013); (Sharma et al., 2021).
Enhancing Kinase Regulation through O-GlcNAc Modification
The O-GlcNAc modification, involving the attachment of N-acetyl glucosamine to proteins, plays a critical role in cellular signaling, impacting the regulation of kinases and their enzymatic activity. This modification demonstrates the intricate crosstalk between O-GlcNAcylation and phosphorylation, which is fundamental in cellular signaling pathways. The modification of over 100 kinases by O-GlcNAc suggests significant implications for understanding kinase regulation and identifying new therapeutic targets (Schwein & Woo, 2020).
未来方向
属性
CAS 编号 |
221069-48-3 |
|---|---|
产品名称 |
N-Acetyl-D-Glucosamine 3,6-Diacetate |
分子式 |
C₁₂H₁₉NO₈ |
分子量 |
305.28 |
同义词 |
2-(Acetylamino)-2-deoxy-D-glucopyranose 3,6-Diacetate; (N,3-O,6-O)-Triacetyl-D-Glucosamine; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1S)-(1alpha,2beta,3beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester](/img/structure/B1146867.png)

